4-Nitro-1H-benzimidazole

Descripción general

Descripción

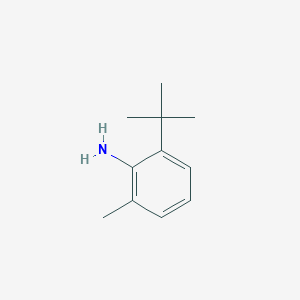

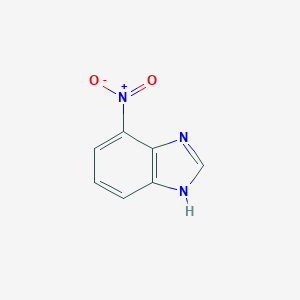

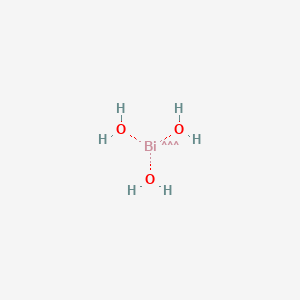

4-Nitro-1H-benzimidazole is a compound with the molecular weight of 163.14 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine . The process involves condensation using sodium metabisulfite as the oxidative reagent .Molecular Structure Analysis

The molecular formula of 4-Nitro-1H-benzimidazole is C7H5N3O2 . Benzimidazole is formed by the fusion of a benzene and an imidazole moiety .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized in moderate to excellent yields with the microwave-assisted method . The N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were prepared from the 6-substituted 1H-benzimidazole derivatives and substituted halides using potassium carbonate .Physical And Chemical Properties Analysis

The average mass of 4-Nitro-1H-benzimidazole is 163.133 Da and its monoisotopic mass is 163.038177 Da .Aplicaciones Científicas De Investigación

Anticancer Agents

Benzimidazole derivatives, including 7-nitro-1H-benzo[d]imidazole, have been synthesized and evaluated as potential anticancer agents . They target human topoisomerase I, an enzyme that plays a crucial role in DNA replication . This makes them promising candidates for the development of new anticancer drugs.

Antimicrobial Agents

Benzimidazole analogs have shown potent inhibitory effects against various enzymes, making them effective antimicrobial agents . Their broad-spectrum antimicrobial activity can be utilized in the treatment of various bacterial and fungal infections .

Antiparasitic Agents

The benzimidazole core is a common feature in many antiparasitic drugs . These compounds can interfere with the energy metabolism of parasites, leading to their death and elimination from the host organism .

Antiviral Agents

Benzimidazoles have also been used in the development of antiviral drugs . They can inhibit the replication of various viruses, offering potential treatments for viral infections .

Antidiabetic Agents

Some benzimidazole derivatives have been found to exhibit antidiabetic activity . They can regulate blood glucose levels, making them potential candidates for the treatment of diabetes .

Neurological Drugs

Benzimidazoles have been used in the development of drugs for neurological disorders . They can modulate the activity of various neurotransmitters in the brain, offering potential treatments for conditions such as depression, anxiety, and schizophrenia .

Endocrinological Drugs

Benzimidazoles have applications in endocrinology . They can influence the activity of various hormones, making them useful in the treatment of endocrine disorders .

Materials Science

Imidazole and its derivatives, including 7-nitro-1H-benzo[d]imidazole, have been widely employed in the domain of coordination chemistry . They are excellent candidates for targeted metal–organic frameworks (MOFs) due to their distinct characteristics . These MOFs have a wide range of applications, including gas storage, catalysis, and drug delivery .

Mecanismo De Acción

Target of Action

The primary targets of 7-nitro-1H-benzo[d]imidazole are diverse, reflecting the compound’s broad range of biological activities. For instance, it has been found to target human topoisomerase I , a crucial enzyme involved in DNA replication and transcription. It also targets PqsR, a receptor involved in AQ signal reception .

Mode of Action

The compound interacts with its targets in various ways. For instance, it can block AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes . This interaction results in changes at the molecular level, which can have significant downstream effects.

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For example, when targeting human topoisomerase I, the compound can interfere with the enzyme’s ability to alter DNA supercoiling, which is crucial for DNA replication and transcription . When targeting PqsR, the compound can disrupt the AQ signaling pathway, reducing the transcription of certain genes .

Pharmacokinetics

Like other imidazole derivatives, it is likely to be highly soluble in water and other polar solvents , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary. For instance, one study found that a lead compound similar to 7-nitro-1H-benzo[d]imidazole could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts and conditions can optimize the synthetic efficiency of imidazole derivatives . .

Safety and Hazards

Propiedades

IUPAC Name |

4-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMFSBXFBFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147449 | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1H-benzimidazole | |

CAS RN |

10597-52-1 | |

| Record name | 4-Nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)